Alexa Fluor 532
Description
APDye™ 532 NHS Ester is an amine-reactive fluorescent dye optimized for labeling proteins, antibodies, and other amine-containing biomolecules (e.g., amine-modified oligonucleotides). It emits bright yellow fluorescence with excitation/emission (Ex/Em) maxima at 530/555 nm and exhibits pH-insensitive fluorescence across a broad range (pH 4–10), making it ideal for applications in live-cell imaging and flow cytometry . Structurally identical to Alexa Fluor® 532 NHS Ester, it forms stable amide bonds with primary amines (e.g., lysine residues) at pH 7–9 . Its high extinction coefficient (81,000 cm⁻¹M⁻¹) and resistance to photobleaching enable sensitive detection in low-abundance target applications .
Properties
CAS No. |
477876-64-5 |
|---|---|
Molecular Formula |
C34H33N3O11S2 |
Molecular Weight |
723.8 g/mol |
IUPAC Name |
12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-20-sulfo-2-oxa-6-aza-18-azoniapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5(9),10,12,14,18-heptaene-4-sulfonate |
InChI |
InChI=1S/C34H33N3O11S2/c1-15-33(3,4)21-13-19-25(17-7-9-18(10-8-17)32(40)48-37-23(38)11-12-24(37)39)20-14-22-27(36-16(2)34(22,5)6)31(50(44,45)46)29(20)47-28(19)30(26(21)35-15)49(41,42)43/h7-10,13-16,35H,11-12H2,1-6H3,(H,41,42,43)(H,44,45,46) |
InChI Key |
WHVNXSBKJGAXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=[NH+]C(C5(C)C)C)C(=C4O3)S(=O)(=O)O)C6=CC=C(C=C6)C(=O)ON7C(=O)CCC7=O)S(=O)(=O)[O-])(C)C |
Origin of Product |
United States |
Preparation Methods
Conjugation Reaction
Reaction Conditions:
Mix the prepared protein solution (Solution A) with the dye stock solution (Solution B) under gentle agitation at room temperature. The reaction typically proceeds for 30–60 minutes.- The pH during conjugation should be maintained between 7.0 and 9.0, with optimal labeling efficiency near pH 8.5 ± 0.5.
- The molar ratio of dye to protein is critical; a typical ratio is 6–8 moles of APDye 532 NHS Ester per mole of antibody or protein to achieve an optimal degree of substitution (DOS).
Reaction Buffer Example:
100 µL of 1 M sodium carbonate or phosphate buffer (pH ~9.0) mixed with 900 µL of protein solution (2–10 mg/mL) to prepare 1 mL of labeling solution.
Purification of Dye-Protein Conjugates
- After the conjugation reaction, free (unreacted) dye must be removed to avoid background fluorescence.
Purification is commonly performed using size-exclusion chromatography, such as Sephadex G-25 columns.
- Load the reaction mixture onto the column equilibrated with PBS (pH 7.2–7.4).
- Elute with PBS, collecting fractions containing the conjugate.
- Pool fractions based on absorbance measurements to isolate the labeled protein.
For immediate use, dilute the conjugate in staining buffer and aliquot. For long-term storage, concentrate or lyophilize the conjugate.
Degree of Substitution (DOS) Determination
- The DOS indicates the average number of dye molecules conjugated per protein molecule and is critical for balancing fluorescence intensity and protein functionality.
- Measure absorbance at 280 nm (protein) and 530–532 nm (dye) using a spectrophotometer.
- Calculate DOS using the extinction coefficients and absorbance values.
- Optimal DOS for APDye 532 NHS Ester-labeled proteins typically ranges from 2 to 10; excessively high DOS (>6) may reduce fluorescence due to quenching effects.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Dye Stock Concentration | 10 mM in anhydrous DMSO | Prepare fresh, store aliquots at -20°C |
| Protein Concentration | 2–10 mg/mL | Below 2 mg/mL reduces conjugation efficiency |
| Reaction Buffer | 1 M sodium carbonate or phosphate buffer, pH ~9.0 | Adjust protein solution pH to 8.0–9.0 |
| Reaction pH | 7.0–9.0 | Optimal ~8.5 ± 0.5 |
| Dye to Protein Molar Ratio | 6–8:1 | Controls degree of substitution |
| Reaction Time | 30–60 minutes | Room temperature, gentle mixing |
| Purification Method | Size-exclusion chromatography (Sephadex G-25) | Remove free dye |
| Storage of Conjugate | Aliquoted in staining buffer or lyophilized | Store protected from light at 4°C or below |
| Spectral Properties | Value | Notes |
|---|---|---|
| Absorption Maximum (λmax) | 530–532 nm | Matches excitation source (Nd:YAG laser) |
| Emission Maximum (λem) | 555 nm | Yellow fluorescence |
| Extinction Coefficient | ~81,000 cm⁻¹ M⁻¹ | High sensitivity |
| Molecular Weight | ~723.8 g/mol | Confirm purity and identity |
Chemical Reactions Analysis
Types of Reactions
APDye 532 NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, which is crucial for its labeling applications .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester, coupling agents (e.g., DCC)
Major Products
The major product of the reaction between APDye 532 NHS Ester and primary amines is a covalently bonded amide conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various labeling applications .
Scientific Research Applications
APDye 532 NHS Ester is a yellow-fluorescent dye frequently utilized for labeling biomolecules containing amine groups . It is suited for use with a frequency-doubled Nd:YAG laser line . The ester reacts efficiently with primary amines at pH levels between 7 and 9, creating a stable amide bond .
Key Features of APDye 532 NHS Ester
- Excitation/Emission: 532 nm / 554 nm
- pH Insensitivity: Stable signals across a wide pH range
- Applications: Multicolor applications, including super-resolution microscopy using dSTORM
Applications in Scientific Research
APDye 532 NHS Ester is used in a variety of scientific applications:
- Labeling Proteins and Antibodies: APDye 532 NHS Ester can be used to label proteins or antibodies via primary amines (Lys) .
- Oligonucleotides Labeling: It can be used to label amine-modified oligonucleotides .
- Live-Cell Imaging: APDye Fluor 532 is pH-insensitive over a wide molar range, which helps ensure stable signals in live-cell imaging applications .
- Microscopy: Suitable for super-resolution microscopy, including dSTORM .
- Flow Cytometry (FACS): APDye 532 is used for flow cytometry .
- Fluorescence In Situ Hybridization (FISH): It is also used in fluorescence in situ hybridization .
Mechanism of Action
The mechanism of action of APDye 532 NHS Ester involves the formation of a covalent bond with primary amines through nucleophilic substitution. The NHS ester group reacts with the amine group, resulting in the formation of a stable amide bond. This covalent attachment ensures that the fluorescent dye remains bound to the target molecule, allowing for accurate detection and imaging .
Comparison with Similar Compounds
Research Findings and Validation
- APDye 532 vs. This compound : A 2024 study by AxisPharm confirmed identical fluorescence intensity and photostability in IgG antibody conjugates, validating APDye 532 as a direct substitute .
- ATTO 532 in Super-Resolution Microscopy: ATTO 532-labeled tubulin exhibited 30% higher signal-to-noise ratios than this compound in STED imaging due to its superior quantum yield .
- Cy3B Limitations : Over-labeling (>6 dyes per antibody) reduced binding affinity by 40% in a 2024 flow cytometry study, highlighting its narrow optimal labeling range .
Biological Activity
APDye 532 NHS Ester is a fluorescent dye widely used in biological research for labeling proteins, antibodies, and other biomolecules. This compound is particularly valued for its bright yellow fluorescence, pH insensitivity, and ability to form stable covalent bonds with primary amines. The following sections will detail its biological activity, including its chemical properties, applications in research, and findings from relevant studies.
- Chemical Structure : APDye 532 NHS Ester is an amine-reactive dye with the molecular formula C34H33N3O11S and a molecular weight of approximately 723.8 g/mol.
- Excitation/Emission : The dye exhibits an excitation maximum at 532 nm and an emission maximum at 554 nm, making it suitable for use with frequency-doubled Nd:YAG lasers.
- Solubility : It is soluble in water and organic solvents such as DMSO and DMF, which enhances its versatility in various experimental conditions.
- pH Stability : The dye maintains stable fluorescence across a pH range of 4 to 10, which is crucial for live-cell imaging applications.
APDye 532 NHS Ester labels biomolecules by reacting with primary amines (e.g., lysine residues in proteins). The reaction occurs most efficiently at a neutral pH (7-9), forming a stable covalent amide bond. This reaction allows for specific targeting of proteins and other amine-containing molecules, facilitating various imaging techniques.
Applications in Research
- Immunofluorescence : APDye 532 is frequently used to label antibodies for immunofluorescence microscopy, enabling the visualization of protein localization within cells.
- Flow Cytometry : The dye's bright fluorescence makes it an excellent choice for flow cytometry applications, where it can be used to analyze cell populations based on surface markers.
- Super-resolution Microscopy : APDye 532 has been employed in techniques such as stochastic optical reconstruction microscopy (STORM), allowing researchers to achieve high-resolution images of cellular structures.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of APDye 532 NHS Ester in various biological contexts:
- Differential Labeling of Cellular Compartments : A study demonstrated that APDye 532 could effectively label different subcellular compartments in HeLa cells. When used alongside antibodies, it provided context for specific protein targets relative to the broader cellular architecture .
- Comparison with Other Dyes : Research comparing APDye 532 with other fluorescent dyes revealed that it exhibited superior photostability and brightness. This characteristic is particularly beneficial in long-term imaging experiments where signal degradation can be an issue .
- Impact on Imaging Techniques : The application timing of APDye 532 during experimental protocols was shown to influence labeling specificity and intensity. For instance, applying the dye pre-gelation resulted in different staining patterns compared to post-digestion applications .
Data Table: Spectral Properties
| Property | Value |
|---|---|
| Molecular Weight | 723.8 g/mol |
| Excitation Maximum | 532 nm |
| Emission Maximum | 554 nm |
| Extinction Coefficient | 81,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.6 |
Q & A
Q. What are the optimal buffer conditions for conjugating APDye 532 NHS Ester to proteins?
APDye 532 NHS Ester reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions. The reaction is typically performed in 0.1–0.2 M sodium bicarbonate buffer (pH 8.3) at room temperature for 1 hour . For selective labeling of terminal amines (vs. lysine ε-amino groups), adjust the buffer to neutral pH (~7.0–7.5) to exploit the lower pKa of terminal amines . Ensure protein concentrations are ≥2 mg/mL to maximize labeling efficiency.
Q. How can free dye be separated from labeled proteins post-conjugation?
Purification is critical to minimize background noise. Use gel filtration chromatography (e.g., Sephadex™ G-25 or BioGel™ P-30) for antibodies and small proteins. For larger proteins (>100 kDa), select media with a higher molecular weight cutoff or use dialysis . Validate purification via UV-Vis spectroscopy (using the dye’s extinction coefficient: 81,000 cm⁻¹M⁻¹ at 532 nm ) or SDS-PAGE to detect shifts in molecular weight.
Q. What factors influence the degree of labeling (DOL) in APDye 532 conjugates?
DOL depends on:
- Molar ratio of dye to protein : Start with a 5:1 to 20:1 molar excess of dye. Test three ratios (e.g., 5:1, 10:1, 15:1) to balance brightness and steric hindrance .
- Reaction time : 1 hour at room temperature is standard, but longer incubations (up to 2 hours) may improve yield for low-reactivity amines.
- Protein stability : Avoid denaturing conditions that expose internal amines.
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence intensity between APDye 532 conjugates and other dyes in multiplexed assays?
Spectral overlap or environmental factors (e.g., pH, solvent polarity) may cause discrepancies. Perform spectral unmixing using reference spectra for each dye. Validate with controls (e.g., singly labeled samples) and adjust laser/excitation filters to match APDye 532’s Ex/Em peaks (530/555 nm) . If intensity is lower than expected, check for self-quenching due to overlabeling (reduce DOL) or confirm dye stability in the buffer (avoid thiol-containing reagents) .
Q. What experimental designs optimize APDye 532 labeling for low-abundance targets (e.g., cytokines)?
Use a central composite design (CCD) to test variables:
- Dye/protein ratio (3–20:1)
- Buffer pH (7.0–9.0)
- Reaction time (30–120 minutes) Analyze responses (DOL, fluorescence intensity) via response surface methodology . For low-abundance targets, employ signal amplification (e.g., secondary antibodies conjugated to APDye 532) or increase dye purity by HPLC purification .
Q. How can conflicting data on APDye 532 photostability in live-cell imaging be reconciled?
Discrepancies may arise from imaging conditions (e.g., laser power, oxygen scavengers). Validate photostability under controlled hypoxia and compare with benchmarks (e.g., Alexa Fluor 532’s resistance to photobleaching ). Use anti-fade reagents (e.g., ProLong Diamond) and limit exposure time. For quantitative studies, normalize intensity to a reference dye with known photostability.
Methodological Validation
Q. What techniques confirm successful conjugation of APDye 532 NHS Ester?
- UV-Vis spectroscopy : Calculate DOL using the formula:
where , is the protein’s extinction coefficient, and (correction factor for APDye 532 at 280 nm) .
- Mass spectrometry : Detect shifts in molecular weight corresponding to dye attachment.
- Fluorescence correlation spectroscopy (FCS) : Assess conjugate homogeneity and aggregation .
Q. How should researchers address aggregation in APDye 532 conjugates?
Aggregation often stems from hydrophobic interactions. Prevent this by:
- Using sulfonated dye variants (e.g., APDye 532 is sulfonated for enhanced solubility) .
- Adding detergents (e.g., 0.01% Tween-20) or carrier proteins (e.g., BSA) in storage buffers.
- Filtering conjugates through 0.22 µm membranes post-purification.
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing APDye 532-based quantitative imaging data?
Use mixed-effects models to account for technical variability (e.g., dye batch, imaging session). Normalize fluorescence intensity to internal controls (e.g., housekeeping proteins labeled with a reference dye). For time-lapse studies, apply photobleaching correction algorithms (e.g., histogram matching) .
Q. How can researchers validate APDye 532 specificity in complex biological matrices (e.g., serum)?
Perform blocking experiments with excess unlabeled primary amines (e.g., glycine) to confirm covalent binding. Use competitive ELISA with APDye 532-labeled and unlabeled antibodies to assess nonspecific binding. For in vivo studies, compare signal in target tissues vs. negative controls (e.g., knockout models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
